methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate
Description
Methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate is an α,β-unsaturated ester featuring a nitrobenzoyloxy substituent. The compound’s structure includes a conjugated double bond (prop-2-enoate backbone) and a 4-nitrobenzoyloxy group, which confers electron-withdrawing properties.
Properties
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-17-10(13)6-7-18-11(14)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGFOZCJPSYBM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate typically involves the esterification of 4-nitrobenzoic acid with (E)-3-methoxy-3-oxoprop-1-enyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For example, the use of a continuous flow system for the esterification of 4-nitrobenzoic acid has been shown to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) and water for hydrolysis.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-amino benzoate derivatives.
Reduction: 4-nitrobenzoic acid and (E)-3-methoxy-3-oxoprop-1-enyl alcohol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active components, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s nitrobenzoyloxy group distinguishes it from other prop-2-enoate derivatives. Key analogs include:
Methyl (E)-3-(4-fluorophenyl)prop-2-enoate derivatives (): These feature a fluorine atom at the para position, introducing moderate electron-withdrawing effects compared to the nitro group.
Trimethoxyphenyl-substituted prop-2-enoates (): These esters bear bulky 3,4,5-trimethoxyphenyl groups, which enhance lipophilicity and may influence binding to biological targets.
Catechol-protected derivatives (): Compounds like methyl (E)-3-[2-(2-oxo-1,3-benzodioxol-5-yl)-...]prop-2-enoate utilize protective groups (e.g., benzodioxole) for selective synthesis.
Table 1: Structural and Physical Properties
*Molecular formula inferred from analogs: Likely C₁₁H₉NO₆ (based on nitrobenzoyloxy substitution).
Electronic and Reactivity Profiles
- Nitrobenzoyloxy Group : The strong electron-withdrawing nature of the nitro group increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic additions compared to fluorine or methoxy substituents .
- Chromenone Derivatives (): The conjugated chromenone system in analogs like C₃₁H₃₅NO₁₄ may facilitate π-π stacking in biological interactions, unlike the simpler nitrobenzoyloxy group.
Biological Activity
Methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a methyl ester and a nitrobenzoyloxy group, contributing to its unique reactivity profile. The synthesis typically involves the esterification of 4-nitrobenzoic acid with methyl acrylate under acidic conditions. This method allows for the formation of the desired compound while maintaining high yields and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to increased cell death rates. The IC50 values for these cell lines were reported at approximately 15 µM and 20 µM, respectively .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The nitro group is believed to play a crucial role in enhancing the compound's reactivity, allowing it to form adducts with biological macromolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to cytotoxic effects in tumor cells.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial effects of various derivatives of this compound. The results indicated that modifications on the benzoyloxy moiety significantly influenced antimicrobial potency, suggesting a structure-activity relationship .
- Cancer Cell Line Studies : In an investigation into its anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound and observed dose-dependent increases in apoptosis markers. Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase, indicating potential therapeutic applications in breast cancer treatment .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
